Diethyl 4-Methoxyphenylphosphonate
Overview
Description
Diethyl 4-Methoxyphenylphosphonate is a chemical compound that belongs to the class of organophosphorus compounds. It is characterized by the presence of a diethyl phosphonate group attached to a 4-methoxyphenyl ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related diethyl phosphonate compounds involves various strategies. For instance, diethyl(alkyl/aryl/heteroarylamino)(4-(pyridin-2-yl)phenyl)methylphosphonates were synthesized using a three-component Kabachnik–Fields reaction, which is a versatile method for preparing aminophosphonates . Similarly, diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate, a related compound, was prepared by heating 2-chloro-N-methoxy-N-methylethanamide with triethylphosphite . These methods demonstrate the flexibility in synthesizing phosphonate derivatives through various chemical reactions.
Molecular Structure Analysis
The molecular structure of diethyl phosphonate derivatives has been studied using different spectroscopic techniques. For example, diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate was characterized by FTIR, FT-Raman, and UV-Vis spectroscopy. Theoretical calculations, such as DFT, were used to determine the geometrical parameters, vibrational frequencies, electronic properties, and thermodynamic properties of the molecule . These studies provide a comprehensive understanding of the molecular structure and stability of such compounds.
Chemical Reactions Analysis
Diethyl phosphonate compounds are known to undergo various chemical reactions. For instance, diethyl (dichloromethyl)phosphonate is used in the synthesis of alkynes through condensation and elimination reactions . The reactivity of these compounds makes them valuable intermediates in organic synthesis, allowing for the construction of complex molecules with diverse functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of diethyl phosphonate derivatives are influenced by their molecular structure. The study of diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate revealed its thermal stability through thermogravimetric analysis. The HOMO-LUMO gap and other electronic parameters were calculated to understand the chemical behavior of the compound . Additionally, the corrosion inhibition properties of diethyl (phenylamino) methyl) phosphonate derivatives were investigated, showing that these compounds can effectively protect metals from corrosion, which is an important physical property for materials science applications .
Scientific Research Applications
Corrosion Inhibition
Diethyl 4-Methoxyphenylphosphonate and its derivatives have been studied for their effectiveness in corrosion inhibition. For instance, research on α-aminophosphonates, which include compounds like diethyl (((4-chlorophenyl)amino)(4-methoxyphenyl)methyl)phosphonate, has demonstrated significant inhibition of mild steel corrosion in hydrochloric acid. These compounds act as mixed-type inhibitors and show high inhibition efficiency at low concentrations. Their adsorption on metal surfaces follows specific isotherms and can be visualized using methods like scanning electron microscopy (SEM) and atomic force microscopy (AFM) (Gupta et al., 2017). Another study on similar phosphonate derivatives also confirms their role as corrosion inhibitors and explores the influence of different substituents on the phosphonate molecule on its inhibitive efficiency (Moumeni et al., 2020).
Synthesis Applications
Diethyl 4-Methoxyphenylphosphonate has been utilized in the synthesis of various organic compounds. For example, it plays a role in the preparation of alkynes, as seen in the study where diethyl (dichloromethyl)phosphonate is used in the synthesis of (4‐Methoxyphenyl)Ethyne (Marinetti & Savignac, 2003). Another research paper describes the synthesis and characterization of diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate, emphasizing its structural, vibrational, electronic properties, and thermodynamic properties (Uppal et al., 2018).
Photovoltaic Performance Enhancement
A study highlighted the use of diethyl 4-methoxyphenylphosphonate as a coadsorbent in dye-sensitized solar cells. The compound was found to significantly improve overall conversion efficiency and open-circuit voltage, demonstrating its potential in enhancing photovoltaic performances (Lin et al., 2011).
Nonlinear Optical Properties
Research on α-Hydroxyphosphonate acid ester, closely related to diethyl 4-methoxyphenylphosphonate, revealed interesting nonlinear optical properties. The study investigated the compound's structural, spectral properties, and the correlation between its nonlinear optic, thermochemistry, and thermal behavior (Ouksel et al., 2021).
Antimicrobial Applications
Several phosphonate derivatives, including structures related to diethyl 4-methoxyphenylphosphonate, have been synthesized and evaluated for antimicrobial activities. A study synthesized a series of alkylphosphonate derivatives and assessed their efficacy against various bacterial and fungal strains, highlighting their potential as antimicrobial drugs (Shaik et al., 2021).
Safety And Hazards
Future Directions
While specific future directions for Diethyl 4-Methoxyphenylphosphonate are not mentioned in the available resources, related compounds have been studied for potential applications. For example, α-aminophosphonates have been tested as potential antimicrobial drugs3.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature and resources.
properties
IUPAC Name |
1-diethoxyphosphoryl-4-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17O4P/c1-4-14-16(12,15-5-2)11-8-6-10(13-3)7-9-11/h6-9H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUVLLBGFFIEJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=C(C=C1)OC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345480 | |
Record name | Diethyl 4-Methoxyphenylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 4-Methoxyphenylphosphonate | |
CAS RN |
3762-33-2 | |
Record name | Diethyl 4-Methoxyphenylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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